1,3-Benzodioxole,4,5-dimethyl-
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Overview
Description
1,3-Benzodioxole,4,5-dimethyl- is an organic compound that belongs to the class of benzodioxoles It is characterized by a benzene ring fused with a dioxole ring, with two methyl groups attached to the 4th and 5th positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole,4,5-dimethyl- can be synthesized through several methods. One common approach involves the reaction of catechol with disubstituted halomethanes in the presence of a base. For example, catechol can react with dichloromethane in the presence of a strong base like sodium hydroxide to form the benzodioxole ring . Another method involves the use of tetraalkylammonium or phosphonium salts as phase-transfer catalysts to facilitate the reaction between catechol and dihalomethanes .
Industrial Production Methods
Industrial production of 1,3-Benzodioxole,4,5-dimethyl- typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole,4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzodioxole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as bromine, chlorine, and various alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted benzodioxoles, quinones, and reduced derivatives. These products have diverse applications in organic synthesis and pharmaceutical development.
Scientific Research Applications
1,3-Benzodioxole,4,5-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole,4,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an auxin receptor agonist, promoting root growth in plants by enhancing auxin-related signaling responses . In biological systems, it may interact with enzymes and receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound without the methyl groups.
1,4-Benzodioxine: A similar compound with a different ring structure.
Methylenedioxybenzene: Another related compound with a methylenedioxy group attached to the benzene ring.
Uniqueness
1,3-Benzodioxole,4,5-dimethyl- is unique due to the presence of the two methyl groups, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in its physical properties, such as boiling point and solubility, as well as its interaction with biological targets.
Properties
Molecular Formula |
C9H10O2 |
---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4,5-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-8-9(7(6)2)11-5-10-8/h3-4H,5H2,1-2H3 |
InChI Key |
SCDKHILCHXHUQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)OCO2)C |
Origin of Product |
United States |
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